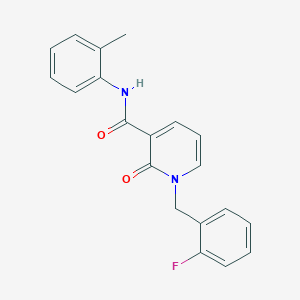

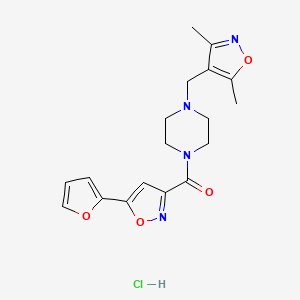

![molecular formula C12H16F6NO3P B3019356 Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate CAS No. 213257-98-8](/img/structure/B3019356.png)

Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Organophosphonates are a class of compounds known for their high bioactivity, which includes a variety of applications in medicinal chemistry and materials science. The compound of interest, "Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate," is not directly mentioned in the provided papers, but related compounds have been studied for their potential as anticancer agents, inhibitors, and reagents in organic synthesis .

Synthesis Analysis

The synthesis of related organophosphonates often involves multi-step reactions, including condensation and cycloaddition reactions. For instance, diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates were synthesized using a one-pot three-component condensation reaction, known as the Kabachnik-Fields reaction, in the presence of anatase TiO2 nanoparticles as a catalyst . Similarly, diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate was synthesized through a 1,3-dipolar cycloaddition reaction, a process commonly referred to as "click chemistry" .

Molecular Structure Analysis

The molecular structure of organophosphonates can be complex, with various substituents influencing the geometry around the phosphorus atom. For example, diethyl (1-hydroxy-2-butynyl)phosphonate exhibits nearly tetrahedral geometry around the phosphorus atom and features intermolecular and intramolecular hydrogen bonding . The crystal and molecular structure of diethyl[5,6-dichloro-1,3-benzodioxol-(2)]-phosphonate was determined using X-ray diffraction, revealing a triclinic space group with specific lattice parameters .

Chemical Reactions Analysis

Organophosphonates participate in a range of chemical reactions, including difluoromethylenation, cycloaddition, and coupling reactions. Diethyl (difluoro(trimethylsilyl)methyl)phosphonate, for instance, was used for the difluoromethylenation of ketones, providing access to structurally diverse β-hydroxy-α,α-difluorophosphonates . Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate serves as a reagent for converting aldehydes and ketones into α,β-unsaturated N-methoxy-N-methylamide groups with high E selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of organophosphonates are influenced by their molecular structure. The presence of halogen atoms, as seen in diethyl[5,6-dichloro-1,3-benzodioxol-(2)]-phosphonate, can affect the compound's reactivity and physical characteristics . The introduction of trifluoromethyl groups, as in the compounds synthesized in the green synthesis study, can enhance the lipophilicity and potential bioactivity of the molecules .

科学的研究の応用

Synthesis and Chemical Properties

- Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate and related compounds have been explored for their synthesis and chemical properties. For instance, they react with electron-rich dienes in cycloadditions, serving as dienophiles or diene components to yield various phosphonyl-2-azabicyclo derivatives (Schrader & Steglich, 1990). Additionally, their reactions with other compounds such as 1-pyrroline 1-oxides lead to the formation of 1-azabicyclo derivatives, showcasing their versatility in organic synthesis (Black & Davis, 1976).

Applications in Polymer Chemistry

- The compound has been utilized in the synthesis of novel polymers. For example, specific derivatives like diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate have been synthesized and characterized, indicating potential applications in polymer chemistry (Fall et al., 2020).

Anticancer Research

- In the realm of medicinal chemistry, certain derivatives of diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate have shown potential as anticancer agents. For instance, specific compounds have been studied for their activity against leukemia cell lines, indicating their potential in cancer therapy (Mohammadi et al., 2019).

特性

IUPAC Name |

2-diethoxyphosphoryl-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F6NO3P/c1-3-21-23(20,22-4-2)19-9-6-5-8(7-9)10(19,11(13,14)15)12(16,17)18/h5-6,8-9H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUYBQYTEIQEED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(N1C2CC(C1(C(F)(F)F)C(F)(F)F)C=C2)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F6NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

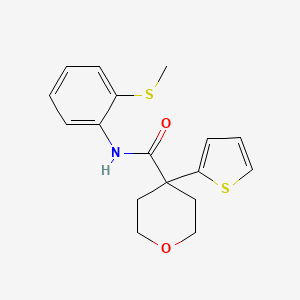

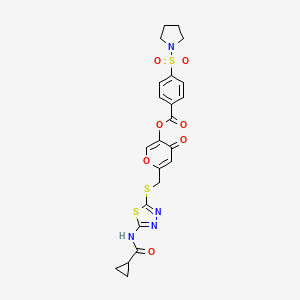

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide](/img/structure/B3019273.png)

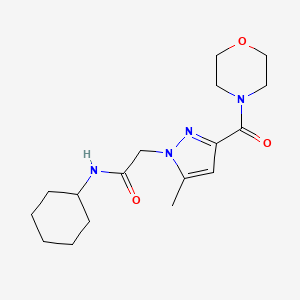

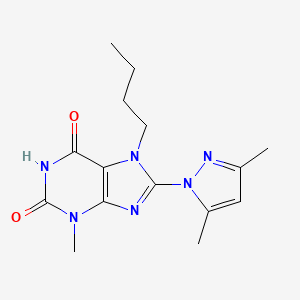

![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]prop-2-enamide](/img/structure/B3019275.png)

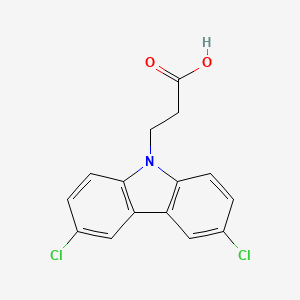

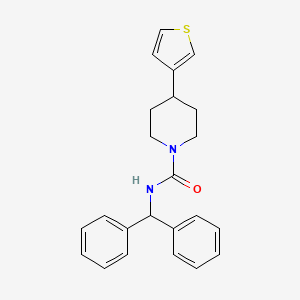

![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)amine hydrochloride](/img/structure/B3019277.png)

![Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B3019283.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide](/img/structure/B3019286.png)